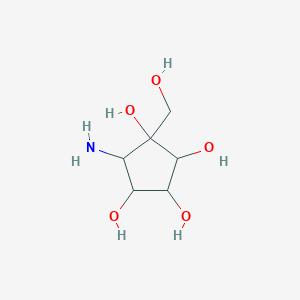
5-Amino-1-hydroxymethyl-cyclopentane-1,2,3,4-tetraol
Cat. No. B8353514
M. Wt: 179.17 g/mol
InChI Key: FFHSAAAKCQFNFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05260447
Procedure details


A solution of 16 mg of powdery 2-amino-4-(hydroxymethyl)-3a,5,6,6a-tetrahydro-4H-cyclopent[d]oxazole-4,5,6-triol dissolved in 2 ml of 6N aqueous hydrochloric acid was sealed in an ampoule and then hydrolyzed by heating at 100° C. for 24 hours. At the end of this time, water was added to the hydrolyzate, and the resulting mixture was concentrated to dryness by evaporation under reduced pressure. The residue was again dissolved in water, and the resulting solution was again concentrated to dryness, to remove the hydrochloric acid, and then the resulting residue was dissolved in 20 ml of water and the pH of the solution was adjusted to a value of 6.0 by the addition of a 1N aqueous solution of sodium hydroxide. The solution was passed through 20 ml of Amberlite CG-50 (NH4+) to hold the 5-amino-1-(hydroxymethyl)cyclopentane-1,2,3,4-tetraol by adsorption, and the column was washed with 60 ml of deionized water and then eluted with a 0.2N aqueous ammonia solution. The eluate was concentrated by evaporation under reduced pressure, to yield 5 ml of a concentrate. This concentrate was placed on a column packed with 50 ml of Dowex 1X2 (OH-), and the column was washed with 200 ml of deionized water and then eluted with 20% v/v aqueous methanol. The eluate was fractionated in 5 ml portions. Fractions 5-23, which exhibited an inhibitory activity against β-glucosidase were combined and concentrated by evaporation under reduced pressure. The concentrate was lyophilized to give 6.2 mg of 5-amino-1-(hydroxymethyl)cyclopentane-1,2,3,4-tetraol as a colorless powder having the properties described hereinabove.
Name
2-amino-4-(hydroxymethyl)-3a,5,6,6a-tetrahydro-4H-cyclopent[d]oxazole-4,5,6-triol
Quantity
16 mg
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
NC1[O:3][CH:4]2[CH:9]([OH:10])[CH:8]([OH:11])[C:7]([CH2:13][OH:14])([OH:12])[CH:5]2[N:6]=1.O>Cl>[NH2:6][CH:5]1[C:7]([CH2:13][OH:14])([OH:12])[CH:8]([OH:11])[CH:9]([OH:10])[CH:4]1[OH:3]
|
Inputs


Step One
|
Name
|
2-amino-4-(hydroxymethyl)-3a,5,6,6a-tetrahydro-4H-cyclopent[d]oxazole-4,5,6-triol
|
|
Quantity
|
16 mg
|
|
Type
|
reactant
|
|
Smiles
|
NC=1OC2C(N1)C(C(C2O)O)(O)CO
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was sealed in an ampoule
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the resulting mixture was concentrated to dryness by evaporation under reduced pressure
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was again dissolved in water
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the resulting solution was again concentrated to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the hydrochloric acid
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the resulting residue was dissolved in 20 ml of water
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the pH of the solution was adjusted to a value of 6.0 by the addition of a 1N aqueous solution of sodium hydroxide
|
WASH
|
Type
|
WASH
|
|
Details
|
the column was washed with 60 ml of deionized water
|
WASH
|
Type
|
WASH
|
|
Details
|
eluted with a 0.2N aqueous ammonia solution
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The eluate was concentrated by evaporation under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield 5 ml of a concentrate
|
WASH
|
Type
|
WASH
|
|
Details
|
the column was washed with 200 ml of deionized water
|
WASH
|
Type
|
WASH
|
|
Details
|
eluted with 20% v/v aqueous methanol
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated by evaporation under reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1C(C(C(C1(O)CO)O)O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 6.2 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 44.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
